4-(Butylthio)butanoic acid
Overview
Description
4-(Butylthio)butanoic acid is a chemical compound that belongs to the class of organic compounds known as thia fatty acids. These are fatty acid derivatives obtained by insertion of a sulfur atom at specific positions in the chain . It is a light brown liquid .
Synthesis Analysis
The synthesis of similar compounds like 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) has been studied. In one study, HMTBA was synthesized using a series of catalysts prepared by incorporating tungstophosphoric acid (TPA) with varied amounts of glycine (Gly). The catalyst [GlyH]1.0H2.0PW12O40 exhibited the best activity with an optimal butyl butyrate yield of 97.9% .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 4-(Methylthio)butanoic acid. The empirical formula is C5H10O2S, and the molecular weight is 134.20 .Physical and Chemical Properties Analysis
This compound is a light brown liquid. It does not react rapidly with air or water. The flash point is 250°F .Scientific Research Applications
Optical Gating and Nanofluidic Devices
4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a structurally related compound, has shown potential in optical gating of nanofluidic devices. These devices employ synthetic ion channels, where the photolabile hydrophobic molecules on the inner surface of the channels can be removed by irradiation, transforming them into hydrophilic groups. This property is crucial for light-induced controlled release, sensing, and information processing in aqueous solutions through the channels (Ali et al., 2012).
Renal Progenitor Cell Population Expansion
Though not directly linked to 4-(Butylthio)butanoic acid, a similar compound, 4-(phenylthio)butanoic acid (PTBA), has been identified to play a role in expanding the renal progenitor cell population. This expansion is essential for kidney regeneration, where PTBA, functioning as a histone deacetylase (HDAC) inhibitor, reactivates genes necessary during organogenesis, thereby promoting kidney regeneration (de Groh et al., 2010).
Surfactant Synthesis
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), closely related to this compound, has been utilized in the synthesis of anionic surfactants. These surfactants, synthesized by attaching a straight-chain fatty acid to HMTBA and undergoing further chemical modifications, exhibit desirable properties such as low critical micelle concentrations and good wetting performance. These findings are crucial for industrial applications where surface-active agents are required (Yu et al., 2015).
Biomedical Applications
Butanoic acid derivatives have been indicated to inhibit Placenta growth factor (PIGF-1), suggesting potential biological activities and pharmacological importance. Molecular docking and vibrational studies of these derivatives reveal their noncovalent interactions like hydrogen bonding, which play a significant role in their biological activities (Vanasundari et al., 2018).
Catalytic Synthesis
A novel nanocatalyst, γ-Fe2O3@SiO2@4-(sulfoamino)butanoic acid, has been developed for the green synthesis of specific organic derivatives. This showcases the use of 4-(sulfoamino)butanoic acid in catalyzing reactions under environmentally friendly conditions, offering advantages such as easy reaction conditions and high purity of the desired product (Mohammadi & Shaterian, 2018).
Safety and Hazards
Properties
IUPAC Name |
4-butylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-2-3-6-11-7-4-5-8(9)10/h2-7H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWSKEPIJZEWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656023 | |
Record name | 4-(Butylsulfanyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-14-9 | |
Record name | 4-(Butylsulfanyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.